Superior Suzuki-Miyaura Coupling Reactivity
The target compound's 3-iodo substituent provides a critical synthetic advantage over its 3-bromo analog. A 2023 study on FLT3 inhibitors reported that the 3-bromo-6-chloroimidazo[1,2-b]pyridazine derivative (Compound 27) showed 'very poor reactivity' under Suzuki cross-coupling conditions, yielding 'only a small amount' of the desired product 'together with the starting material as an inseparable mixture' [1]. This failure to efficiently functionalize the 3-position necessitates the use of the more reactive 3-iodo analog, 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine, as the preferred building block for accessing the key 3-aryl derivatives required for high-potency kinase inhibition.
| Evidence Dimension | Reactivity in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | Efficient coupling expected; key intermediate for potent analogs (see Evidence 2). |
| Comparator Or Baseline | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine derivative (Compound 27): 'very poor reactivity', led to 'inseparable mixture'. |
| Quantified Difference | Qualitative but significant: Target compound's 3-iodo group is reactive, while comparator's 3-bromo group is essentially unreactive under similar conditions. |
| Conditions | Suzuki cross-coupling conditions (details not specified for 27, but typical Pd catalysis). |
Why This Matters
This directly impacts synthetic route feasibility and yield; the target compound is an essential intermediate where a close analog (3-bromo) is a dead-end, justifying its procurement for the synthesis of advanced kinase inhibitors.
- [1] Břehová, P., Řezníčková, E., Škach, K., Jorda, R., Dejmek, M., Vojáčková, V., ... & Gucký, T. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11133-11157. View Source
